molecular formula C22H27NO2S B2850062 4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide CAS No. 1797258-71-9

4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide

Cat. No.: B2850062
CAS No.: 1797258-71-9
M. Wt: 369.52
InChI Key: UFNNBEDIFBRJRC-UHFFFAOYSA-N
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Description

4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide is a complex organic compound that contains functional groups from different chemical classes, including aromatic rings, a thioether, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide can be carried out through a multi-step process involving several reaction mechanisms.

  • Step 1: Formation of Phenylthioether Tetrahydro-2H-Pyran

    • Reaction Mechanism: : Thiol-ene reaction

    • Reagents: : Phenylthiol and 2H-pyran

    • Conditions: : UV light catalysis

  • Step 2: Synthesis of Butanamide Intermediate

    • Reaction Mechanism: : Amidation

    • Reagents: : Butanoic acid and ammonia or an amine derivative

    • Conditions: : Dehydrating agent, such as carbodiimide

  • Step 3: Coupling Reaction

    • Reaction Mechanism: : Nucleophilic substitution

    • Reagents: : Phenylthioether tetrahydro-2H-pyran and butanamide intermediate

    • Conditions: : Base (e.g., sodium hydroxide), solvent (e.g., ethanol), room temperature

Industrial Production Methods

In industrial settings, the production of this compound would likely involve optimizing the conditions for large-scale synthesis, including using continuous flow reactors to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: : The aromatic rings and carbonyl groups can undergo reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The phenyl rings can undergo electrophilic aromatic substitution (EAS) reactions with reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid

  • Reduction: : Lithium aluminum hydride in ether

  • Substitution: : Bromine in chloroform

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones

  • Reduction: : Alcohols or alkanes

  • Substitution: : Brominated or nitrated aromatic rings

Scientific Research Applications

Chemistry

This compound serves as an intermediate in organic synthesis and can be used in constructing more complex molecules, particularly in the development of drugs and pharmaceuticals.

Biology

In biological studies, it might act as a probe to understand biochemical pathways involving aromatic and thioether groups.

Medicine

Industry

It could be used in the development of novel materials or as a precursor for high-performance polymers.

Mechanism of Action

The mechanism by which 4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The aromatic and thioether groups can engage in pi-pi stacking interactions and hydrogen bonding, influencing the compound's binding affinity and specificity. Pathways involved might include enzyme inhibition or activation, impacting biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanoate

  • 4-phenyl-N-((4-(methylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide

  • N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)phenylacetamide

Uniqueness

The unique combination of aromatic, thioether, and pyran groups sets 4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide apart from other similar compounds. This distinct structure can result in unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-phenyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2S/c24-21(13-7-10-19-8-3-1-4-9-19)23-18-22(14-16-25-17-15-22)26-20-11-5-2-6-12-20/h1-6,8-9,11-12H,7,10,13-18H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNNBEDIFBRJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCCC2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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